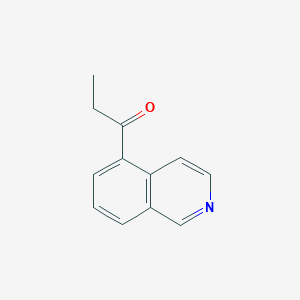
1-(Isoquinolin-5-YL)propan-1-one
Descripción general
Descripción
1-(Isoquinolin-5-YL)propan-1-one is an organic compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of this compound is C12H11NO, and it has a molecular weight of 185.22 g/mol .
Métodos De Preparación
The synthesis of 1-(Isoquinolin-5-YL)propan-1-one can be achieved through several methods:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to form isoquinoline derivatives.
Pictet-Spengler Reaction: This approach uses beta-arylethylamines and carbonyl compounds in the presence of hydrogen chloride to produce tetrahydroisoquinoline derivatives, which can be further oxidized to form isoquinolines.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
1-(Isoquinolin-5-YL)propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The isoquinoline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form larger heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens.
Aplicaciones Científicas De Investigación
1-(Isoquinolin-5-YL)propan-1-one has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives are studied for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Biological Studies: Isoquinoline derivatives are used to study enzyme inhibition and receptor binding in biological systems.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Isoquinolin-5-YL)propan-1-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathway Modulation: Isoquinoline derivatives can influence cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1-(Isoquinolin-5-YL)propan-1-one can be compared with other isoquinoline derivatives, such as:
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: This compound has additional hydroxyl and methyl groups, which can influence its biological activity and chemical reactivity.
3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one: The presence of a methoxy group can alter the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern on the isoquinoline ring, which can lead to distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-isoquinolin-5-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHLCOLHKNWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695108 | |
| Record name | 1-(Isoquinolin-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-01-1 | |
| Record name | 1-(Isoquinolin-5-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)
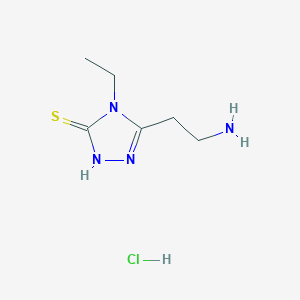
![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)
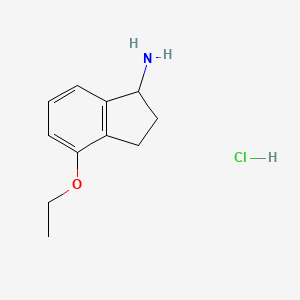
![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)
![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)
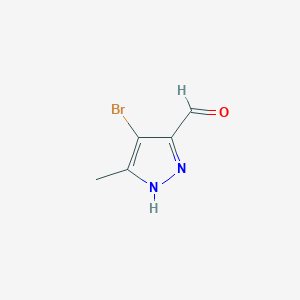
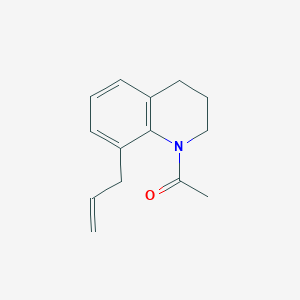
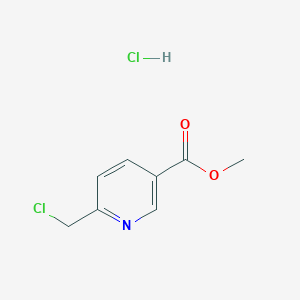
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)
